N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
Description
N-(2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group and an ethyl linker to a 4-methoxy-3-methylbenzenesulfonamide moiety. The compound’s structure combines sulfonamide pharmacophores with heterocyclic and methoxy-substituted aromatic systems, which are common in bioactive molecules targeting enzymes or receptors sensitive to electronic and steric effects.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-14-11-17(6-8-18(14)26-2)30(24,25)22-10-9-16-13-29-21(23-16)15-5-7-19(27-3)20(12-15)28-4/h5-8,11-13,22H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQVOTKHHJXEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, a methoxy-substituted phenyl group, and a sulfonamide moiety. The structural formula can be represented as follows:
This unique structure contributes to its biological activity through various interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown significant antimicrobial properties, particularly against bacterial and fungal strains. The thiazole ring is known for enhancing the interaction with microbial enzymes.
- Antiviral Effects : Some studies suggest that derivatives of this compound may exhibit antiviral activity by inhibiting viral replication through mechanisms involving host cellular pathways.
- Anti-inflammatory Properties : The sulfonamide group is associated with anti-inflammatory effects, potentially reducing inflammation by inhibiting specific enzymes involved in inflammatory pathways.
The mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.
- Receptor Interaction : It may interact with various receptors involved in pain and inflammation, modulating their activity to exert therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Inhibition of viral replication | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study: Antiviral Activity
A study published in ACS Omega explored the antiviral properties of similar compounds against Hepatitis B Virus (HBV). The results indicated that these compounds could increase intracellular levels of APOBEC3G, leading to reduced HBV replication. This suggests that this compound may share similar antiviral mechanisms due to structural similarities .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has not been extensively characterized. However, studies on related compounds suggest that they may exhibit favorable absorption and distribution characteristics. Toxicity studies are essential for evaluating safety profiles before clinical applications.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a. Sulfonamide Derivatives with Heterocyclic Cores
- Target Compound : Incorporates a thiazole ring (C3H3NS) linked to a sulfonamide group. The 3,4-dimethoxyphenyl and 4-methoxy-3-methylbenzene substituents enhance electron-donating effects and lipophilicity.
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Replaces thiazole with an oxazole ring (C3H3NO), altering electronic properties (less polarizable S vs. O). Crystal structure data (monoclinic, P21/c) reveal distinct packing interactions compared to thiazole-containing analogs .
- Triazole Derivatives () : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature triazole cores (C2H2N3) with sulfonyl and fluorophenyl groups. IR spectra confirm tautomeric forms (thione vs. thiol), with C=S stretches at 1247–1255 cm⁻¹, contrasting with thiazole C-S vibrations .
b. Amide vs. Sulfonamide Derivatives
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ): Substitutes sulfonamide with benzamide (CONH vs. SO2NH). NMR data (Tables 1–2 in ) show downfield shifts for amide protons (~8–10 ppm) compared to sulfonamide NH (~2.5–5 ppm).
c. Substituent Effects
- Halogenated vs. Methoxy Substituents : synthesizes sulfonamides with halogen (Cl, Br) and fluorophenyl groups, which increase electronegativity and metabolic stability. In contrast, methoxy groups (as in the target compound) enhance solubility via polar interactions but may reduce membrane permeability .
- Methyl vs.
Physicochemical and Crystallographic Properties
- Methoxy groups may promote hydrogen bonding with water (as in ’s dihydrate structure) .
- Melting Points : Rip-B () melts at 90°C, whereas halogenated triazoles () likely have higher melting points due to stronger intermolecular forces (e.g., S···S interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
